molecular formula C21H18N4O3S2 B11633153 2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 374548-05-7

2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11633153
CAS No.: 374548-05-7
M. Wt: 438.5 g/mol
InChI Key: MWAWCNKKCXSIHL-WJDWOHSUSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core conjugated with a thiazolidinone moiety substituted at the 3-position with a 2-furylmethyl group.

Properties

CAS No.

374548-05-7

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N4O3S2/c1-3-8-22-17-15(19(26)24-9-4-6-13(2)18(24)23-17)11-16-20(27)25(21(29)30-16)12-14-7-5-10-28-14/h3-7,9-11,22H,1,8,12H2,2H3/b16-11-

InChI Key

MWAWCNKKCXSIHL-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCC=C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCC=C

Origin of Product

United States

Biological Activity

The compound 2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • A pyrido[1,2-a]pyrimidin-4-one core.
  • An allylamino group and a thiazolidinylidene moiety .
  • Various functional groups that enhance its chemical diversity.

The molecular formula is C21H18N4O3S2C_{21}H_{18}N_{4}O_{3}S_{2} with a monoisotopic mass of approximately 438.08203 Da .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with thiazolidinone cores have demonstrated:

  • Antibacterial properties against various strains, including those resistant to conventional antibiotics .
  • Antifungal effects and potential applications in treating fungal infections.

For example, derivatives of thiazolidinones have shown effectiveness in inhibiting biofilm formation, which is crucial in combating chronic infections .

Anticancer Potential

Studies have highlighted the anticancer activities of thiazolidinone derivatives. The compound under review has been associated with:

  • Inhibition of cancer cell proliferation in vitro.
  • Notable activity against leukemia cell lines, with some derivatives achieving over 80% inhibition .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interference with Biofilm Formation : By disrupting the structural integrity of biofilms, it enhances the efficacy of existing antimicrobial agents .
  • Molecular Docking Studies : Computational studies suggest that the compound interacts favorably with target proteins involved in disease pathways .

Synthesis Methods

The synthesis of this compound can be approached through various methodologies:

  • Metal-Free Methods : Recent advancements have allowed for the sulfenylation and selenylation of related pyrido compounds under mild conditions, yielding high yields of derivatives .
  • Chalcogenation Reactions : These reactions facilitate the introduction of diverse substituents at specific positions on the pyrido ring.

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

StudyCompoundActivityResult
Thiazolidinone derivativeAntimicrobialSignificant inhibition against Staphylococcus aureus
4-thiazolidinone derivativeAnticancer84.19% inhibition against MOLT-4 leukemia cells
Thiazolidinone scaffoldAntibiofilmEffective against biofilm-forming bacteria

These findings underscore the therapeutic potential of compounds structurally related to This compound .

Scientific Research Applications

The biological activity of this compound has been a focal point in research, particularly in the following areas:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazolopyrimidine derivatives. For instance:

  • Compounds similar to 2-(Allylamino)-3-{(Z)-...} have shown moderate antimicrobial activity against various bacterial strains such as E. coli and S. aureus at concentrations around 256 µg/mL .

Anti-inflammatory and Analgesic Effects

Research indicates that thiazolopyrimidine derivatives exhibit anti-inflammatory and analgesic properties. The structural modifications in compounds can significantly impact their efficacy in these areas .

Antitumor Activity

Some derivatives have been evaluated for their antitumor potential, showing promising results in inhibiting cancer cell proliferation .

Study 1: Antimicrobial Screening

In a study conducted on thiazolopyrimidine derivatives, several compounds were synthesized and screened for their antimicrobial properties. The results indicated that specific structural modifications led to enhanced activity against pathogenic bacteria . The screening utilized agar diffusion methods to determine minimum inhibitory concentrations (MIC).

Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing novel derivatives of pyrido[1,2-a]pyrimidin-4-one and evaluating their biological activities. The findings suggested that these compounds possess significant antibacterial activity and could serve as lead compounds for drug development .

Chemical Reactions Analysis

Structural Features and Reactive Sites

The compound contains the following key functional groups:

  • Allylamino group (-CH₂CH₂CH₂NH₂)

  • Thiazolidin-5-ylidene moiety (thiazolidinone ring with a sulfur atom)

  • Furylmethyl substituent (furan ring attached via a methylene group)

  • Pyrido[1,2-a]pyrimidin-4-one core

Allylamino Group Reactions

The allylamino group (-CH₂CH₂CH₂NH₂) is reactive due to the nucleophilic amino group and the conjugated double bond. Possible reactions include:

  • Alkylation : Reaction with electrophiles (e.g., alkyl halides) to form amides or substituted amines.

  • Oxidation : Conversion to imine or nitroso derivatives under oxidizing conditions.

  • Michael Addition : Reaction with α,β-unsaturated carbonyl compounds.

Thiazolidin-5-ylidene Moiety Reactions

The thiazolidin-5-ylidene group (with a sulfur atom) is prone to:

  • Nucleophilic Substitution : Substitution of the sulfur atom with other chalcogens (e.g., selenium or oxygen).

  • Ring-Opening Reactions : Acidic or basic hydrolysis to form thiolactams or thioamides.

Furylmethyl Substituent Reactivity

The furylmethyl group (furan ring) is electron-rich and susceptible to:

  • Electrophilic Aromatic Substitution : Bromination, nitration, or sulfonation at the para position.

  • Oxidation : Conversion to maleimide or furanone derivatives under oxidizing conditions.

Pyrido[1,2-a]pyrimidin-4-one Core Reactions

The heterocyclic core may undergo:

  • Substitution at Electrophilic Positions : Reaction at the pyrimidine nitrogen or carbonyl group.

  • Coupling Reactions : Suzuki or Heck coupling if halogenated derivatives are formed.

Reactivity Comparison Table

The following table summarizes potential reactions and their outcomes based on structural analysis:

Functional Group Reaction Type Reagents/Conditions Outcome
Allylamino (-CH₂CH₂CH₂NH₂)AlkylationAlkyl halides, baseAmides or substituted amines
OxidationH₂O₂, KMnO₄Imines or nitroso derivatives
Thiazolidin-5-ylidene (S)Nucleophilic SubstitutionNaOAc, Se powderSelena-analog derivatives
Ring-OpeningHCl, NaOHThiolactams or thioamides
Furylmethyl (furan)Electrophilic SubstitutionBr₂, HNO₃Brominated/nitrated furan derivatives
Pyrido[1,2-a]pyrimidin-4-oneSubstitutionNucleophiles (e.g., -OH)Modified heterocyclic derivatives

Key Observations from Structural Analysis

  • Thiazolidinone Moiety : The 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group is structurally similar to thiazolidin-4-one derivatives, which are known to participate in C-S bond cleavage and substitution reactions .

  • Furylmethyl Group : The furylmethyl substituent introduces aromatic reactivity, enabling electrophilic substitution at the para position of the furan ring .

  • Pyrido[1,2-a]pyrimidin-4-one Core : This heterocyclic system may exhibit reactivity at positions adjacent to the carbonyl group, facilitating nucleophilic attack or coupling reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Thiazolidinone-Pyrimidine Derivatives

Compound Name Core Structure Substituents (Thiazolidinone) Key Functional Groups Molecular Formula
Target Compound (CID 5766169) Pyrido[1,2-a]pyrimidin-4-one 3-(2-Furylmethyl) Allylamino, Z-configured double bond C₂₁H₁₈N₄O₃S₂
2-(Allylamino)-3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl analog Pyrido[1,2-a]pyrimidin-4-one 3-(Benzodioxol-5-ylmethyl) Allylamino, Z-configured double bond C₂₃H₁₈N₄O₅S₂
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 3-Phenyl Phenyl, amino linkage C₁₉H₁₄N₆OS
3-{(Z)-[3-(2-Phenylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(allylamino) analog Pyrido[1,2-a]pyrimidin-4-one 3-(2-Phenylethyl) Allylamino, Z-configured double bond C₂₂H₂₀N₄O₂S₂

Key Observations:

The benzodioxolylmethyl substituent in the analog (C₂₃H₁₈N₄O₅S₂) introduces additional oxygen atoms, enhancing hydrogen-bonding capacity relative to the 2-furylmethyl group in the target compound .

Substituent Effects: The 2-furylmethyl group in the target compound provides moderate electron-withdrawing effects, influencing redox properties and metabolic stability. The phenyl substituent in compound 10a (C₁₉H₁₄N₆OS) contributes to steric bulk, which may hinder binding to compact active sites compared to the allylamino group in the target compound .

Stereochemical Considerations: The Z-configuration of the exocyclic double bond in the target compound is conserved across analogs , ensuring consistent spatial orientation of the thiazolidinone moiety for target engagement.

Insights:

  • The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions, often under reflux conditions with ethanol as a solvent .
  • NMR data for the target compound (δ 8.21 ppm for pyrimidine protons) align with its analogs, but furyl-specific signals (δ 7.45–6.85 ppm) distinguish it from benzodioxole-containing derivatives .
  • Mass spectrometry confirms molecular ion peaks consistent with calculated formulae, with deviations <0.01% in high-resolution data .

Bioactivity and Computational Predictions

Table 3: Predicted Bioactivity Based on Structural Similarity

Compound Predicted Targets (via CANDO Platform) Tanimoto Similarity to Target Compound Docking Affinity (ΔG, kcal/mol) Reference
Target Compound HDAC8, COX-2 1.00 (Self) −9.2 ± 0.3
Benzodioxolylmethyl analog HDAC8, CYP3A4 0.85 −8.7 ± 0.4
Compound 10a (C₁₉H₁₄N₆OS) TNF-α, IL-6 0.62 −7.9 ± 0.5

Key Findings:

  • The target compound shows high Tanimoto similarity (0.85–1.00) to its closest analogs, correlating with overlapping proteomic interaction signatures for HDAC8 inhibition .
  • Docking studies suggest the 2-furylmethyl group enhances binding to COX-2 (−9.2 kcal/mol) compared to the benzodioxolylmethyl analog (−8.7 kcal/mol), likely due to optimized van der Waals contacts .
  • Compound 10a, with a pyrazolo-pyrimidinone core, exhibits divergent bioactivity (TNF-α/IL-6 inhibition), underscoring the impact of core heterocycle modifications .

Preparation Methods

Key Reagents and Conditions

Reagent/StepRoleConditionsSource
2-AminopyridineForms pyrido-pyrimidine ringThermal cyclization (170–180°C)
Isopropylidene methoxymethylenemalonatePrecursor for malonate intermediatesAcetic anhydride, 170–180°C
N-HalosuccinimidesHalogenation (optional)Room temperature, solvent-free

Mechanism :

  • Formation of N-(2-Pyridyl)iminoketene intermediates via decarboxylation.

  • Cyclization to form the pyrido[1,2-a]pyrimidin-4-one scaffold.

Functionalization: Allylamino Group Introduction

The allylamino group is introduced via nucleophilic substitution or reductive amination .

Representative Pathways

MethodReagents/ConditionsYieldSource
Nucleophilic substitutionAllylamine, halogenated pyrido-pyrimidine60–75%
Reductive aminationAllyl aldehyde, sodium cyanoborohydride50–65%

Key Insight :

  • Halogenated intermediates (e.g., 3-bromo-pyrido-pyrimidine) enable regioselective substitution.

Thiazolidine Ring Formation

The 3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is synthesized via cyclocondensation .

Synthetic Strategy

  • Thioglycolic acid reacts with 2-furylmethylamine to form a thioamide intermediate.

  • Oxidative cyclization with α-halocarbonyl compounds yields the thiazolidinone core.

Critical Step :

  • Z-Configuration Control : Stereoselective Knoevenagel-like condensation ensures the (Z)-ylidene geometry.

Coupling of Core and Thiazolidine Moieties

The final step involves Suzuki-Miyaura coupling or Michael addition to link the pyrido-pyrimidine and thiazolidine units.

Coupling Methods

MethodReagents/ConditionsYieldSource
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O70–80%
Michael additionEthyl cyanoacetate, K₂CO₃, microwave65–75%

Optimized Conditions :

  • Catalyst : DABCO (1,4-diazabicyclo[2.2.2]octane) enhances reaction efficiency under ethanol reflux.

  • Solvent : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack.

Stereochemical Control and Purification

Ensuring Z-Configuration

ParameterControl MethodOutcomeSource
Steric hindranceBulky substituents on thiazolidineZ-Isomer dominance
Reaction temperatureLow temperature (0–5°C)Minimized isomerization

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates the Z-isomer with >95% purity.

Comparative Analysis of Synthesis Routes

RouteStepsYield RangeAdvantagesLimitations
Core-first 545–60%High regioselectivityMulti-step complexity
Convergent 365–75%Reduced intermediatesRequires pre-synthesized thiazolidine
One-pot 150–65%Simplified workupLimited scalability

Optimal Route : Convergent synthesis (Route 2) balances efficiency and yield for large-scale production.

Summary of Critical Data

ParameterValue/ObservationSource
Core synthesis yield 70–80% (thermal cyclization)
Z-configuration ratio >9:1 (stereoselective coupling)
Purification efficiency 95%+ via silica gel chromatography

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and what critical steps ensure reproducibility?

Answer:
The compound can be synthesized via reductive amination and oxidative steps , similar to methods used for structurally related thieno-pyrimidine derivatives ( ). Key steps include:

  • Oxidation of intermediates using Dess-Martin periodinane (DMP), which achieves higher yields (91%) compared to ceric ammonium nitrate .
  • Reductive amination under argon with sodium cyanoborohydride at pH 6 to stabilize the imine intermediate and ensure stereochemical control (critical for the Z-configuration) .
  • Purification via recrystallization or column chromatography to isolate the final product.

Advanced: How can the Z-configuration of the thiazolidin-5-ylidene group be confirmed experimentally?

Answer:
The Z-configuration is confirmed using:

  • Nuclear Overhauser Effect (NOE) in NMR : Spatial proximity between the allylamino group and the thiazolidin-5-ylidene methyl group in NOESY spectra indicates the Z-isomer .
  • IR spectroscopy : A strong absorption band near 1650 cm⁻¹ confirms the C=N stretching vibration of the thiazolidinone ring .
  • X-ray crystallography (if crystals are obtainable) to resolve spatial arrangements definitively .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks to confirm the allylamino, furylmethyl, and thiazolidinone substituents. For example, the thioxo group (C=S) appears as a singlet near δ 170 ppm in 13C NMR .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns.
  • Melting point analysis : Decomposition points >300°C are typical for similar fused pyrimidine systems .

Advanced: How can researchers address low yields in reductive amination steps during synthesis?

Answer:
Optimization strategies include:

  • pH control : Maintain pH 6–7 using acetate buffers to stabilize the imine intermediate and prevent side reactions .
  • Reagent selection : Use sodium cyanoborohydride over NaBH₃CN for selective reduction without attacking other electrophilic groups .
  • Solvent choice : Dry methanol or ethanol minimizes hydrolysis of intermediates.
  • Substrate pre-activation : Pre-form the Schiff base with anhydrous conditions to enhance imine formation efficiency .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization : Use DMF/water or ethanol/ethyl acetate mixtures to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with a gradient of ethyl acetate in hexanes (e.g., 30–70%) for separation.
  • Prep-HPLC : For small-scale high-purity isolation, use C18 columns with acetonitrile/water mobile phases .

Advanced: How do substituent positions (e.g., furylmethyl vs. phenyl groups) influence reactivity in analogous compounds?

Answer:

  • Steric effects : Bulky groups like furylmethyl may slow reductive amination by hindering imine formation, requiring longer reaction times .
  • Electronic effects : Electron-donating groups (e.g., methoxy) on aryl amines increase nucleophilicity, enhancing imine formation rates .
  • Solubility : Polar substituents (e.g., hydroxyl) improve solubility in aqueous-organic mixtures, aiding purification .

Advanced: How to resolve contradictions in reported synthetic yields for similar compounds?

Answer:

  • Re-examine reaction conditions : Trace moisture or oxygen can drastically alter yields. For example, DMP oxidation efficiency drops if water is present .
  • Validate intermediates : Use LC-MS to confirm intermediate integrity before proceeding to subsequent steps.
  • Replicate literature protocols : Ensure exact reagent ratios, temperatures, and inert atmospheres are maintained .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Work in a fume hood due to potential dust inhalation risks .
  • Storage : Keep in a desiccator under argon at –20°C to prevent degradation .

Advanced: What computational methods can predict the compound’s biological activity?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with dihydrofolate reductase (DHFR), a target for related pyrimidine derivatives .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict redox potentials and stability .

Advanced: How to design stability studies for this compound under varying pH and temperature?

Answer:

  • Forced degradation : Expose the compound to 0.1 M HCl/NaOH (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Thermal analysis : Use DSC/TGA to identify decomposition temperatures and hygroscopicity risks .
  • Light sensitivity : Store samples under UV-vis light (254 nm) and monitor absorbance changes .

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